molecular formula C13H13ClINO2 B3031501 tert-butyl 4-chloro-3-iodo-1H-indole-1-carboxylate CAS No. 406170-08-9

tert-butyl 4-chloro-3-iodo-1H-indole-1-carboxylate

Cat. No.: B3031501
CAS No.: 406170-08-9
M. Wt: 377.60
InChI Key: ZBQBNVGPPMFZTI-UHFFFAOYSA-N
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Description

Tert-butyl 4-chloro-3-iodo-1H-indole-1-carboxylate, also known as TBCI, is a synthetic compound that has been the subject of scientific research due to its potential applications in the field of medicine. TBCI belongs to the class of indole derivatives and is known for its unique chemical properties that make it useful in various scientific applications.

Scientific Research Applications

Synthesis and Chemical Transformations

Synthesis of γ-Carbolines and Heteropolycycles The compound tert-butyl 4-chloro-3-iodo-1H-indole-1-carboxylate, through its derivatives, plays a pivotal role in the synthesis of γ-carboline derivatives and heteropolycycles. It's involved in palladium-catalyzed intramolecular annulations, leading to various structures with significant yields. These structures are crucial in the development of complex molecular architectures (Zhang & Larock, 2003).

Oxidation of Allylic and Benzylic Alcohols This compound also acts as a catalyst in the selective aerobic oxidation of allylic and benzylic alcohols, yielding α,β-unsaturated carbonyl compounds. This chemoselective process emphasizes its role in fine-tuning the oxidation processes of specific alcohol groups without affecting non-allylic alcohols (Shen et al., 2012).

Formation of Tert-Butyl Esters of Heterocyclic Carboxylic Acids In the realm of organic synthesis, this compound is integral in the formation of tert-butyl esters of various heterocyclic carboxylic acids. It's involved in reactions that require precision and lead to the creation of novel organic compounds with potential applications in pharmaceuticals and material sciences (Fritsche et al., 2006).

Structural Characterization and Analysis The structural analysis of this compound derivatives has been conducted through methods like X-ray crystallography, providing detailed insights into the molecular geometry and interactions. This understanding is fundamental in the development of new compounds and materials (Thenmozhi et al., 2009).

Biochemical Analysis

Biochemical Properties

Tert-butyl 4-chloro-3-iodo-1H-indole-1-carboxylate: plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including this compound, have been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes. These interactions can lead to enzyme inhibition or activation, affecting the overall metabolic processes within the cell .

Cellular Effects

The effects of This compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to modulate signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can affect gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, This compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, altering their activity. For instance, indole derivatives have been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling . This inhibition can lead to downstream effects on cellular functions, including changes in gene expression and metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that indole derivatives can undergo degradation under certain conditions, which can affect their long-term efficacy . Additionally, prolonged exposure to this compound can lead to adaptive responses in cells, such as changes in gene expression and metabolic adaptation .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer properties . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound: is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of many xenobiotics and endogenous compounds . These interactions can influence the metabolic flux and levels of metabolites within the cell, affecting overall cellular function .

Transport and Distribution

The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. For example, indole derivatives can be transported by organic anion transporters, which facilitate their uptake into cells. Once inside the cell, the compound can accumulate in specific compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of This compound can affect its activity and function. This compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization within these compartments can influence its interactions with biomolecules and its overall biochemical effects .

Properties

IUPAC Name

tert-butyl 4-chloro-3-iodoindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClINO2/c1-13(2,3)18-12(17)16-7-9(15)11-8(14)5-4-6-10(11)16/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQBNVGPPMFZTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660099
Record name tert-Butyl 4-chloro-3-iodo-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406170-08-9
Record name tert-Butyl 4-chloro-3-iodo-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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